Product packaging for Azilsartan medoxomil(Cat. No.:CAS No. 863031-21-4)

Azilsartan medoxomil

Numéro de catalogue: B000978
Numéro CAS: 863031-21-4
Poids moléculaire: 568.5 g/mol
Clé InChI: QJFSABGVXDWMIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24N4O8 B000978 Azilsartan medoxomil CAS No. 863031-21-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFSABGVXDWMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235482
Record name Azilsartan medoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Azilsartan medoxomil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

863031-21-4
Record name Azilsartan medoxomil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863031-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azilsartan medoxomil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azilsartan medoxomil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azilsartan medoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZILSARTAN MEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0G25K7I2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Description

Azilsartan medoxomil is a carboxylic ester obtained by formal condensation of the carboxy group of azilsartan with the hydroxy group of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. A prodrug for azilsartan, it is used for treatment of hypertension. It has a role as a prodrug, an angiotensin receptor antagonist and an antihypertensive agent. It is a member of benzimidazoles, a dioxolane, a cyclic carbonate ester, a 1,2,4-oxadiazole, an aromatic ether and a carboxylic ester. It is functionally related to an azilsartan. It is a conjugate acid of an this compound(1-).
This compound is a prodrug that is broken down to azilsartan, which belongs in the angiotensin-receptor blocking (ARB) drug class. It is a selective AT1 subtype angiotensin II receptor antagonist. This compound is a relatively recently-developed antihypertensive drug that was first approved by the FDA in February 2011. Many guidelines recommend the use of ARBs as first-line therapy when initiating antihypertensive therapy and indicate that the clinical efficacy of ARBs is comparable to angiotensin-converting enzyme (ACE) inhibitors that are also used as first-line treatment for hypertension. this compound is marketed under the brand name Edarbi. It is used to treat hypertension as monotherapy or in combination with other antihypertensive drugs. It is also available in a combination product with [chlorthalidone]. As hypertension is a major risk factor for cardiovascular disease, early management of hypertension has several implications on patients' survival rate and quality of life in the future. Lowering blood pressure is associated with a reduced risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions. This compound is thus speculated to lower mortality rates and the onset of cardiovascular disease. Although there is no clinical significance yet determined, this compound may have potential off-label uses in patients with a history of myocardial infarction or heart failure.
This compound is a medoxomil prodrug of azilsartan, an angiotensin II receptor antagonist with antihypertensive activity. Upon hydrolysis, azilsartan selectively and competitively binds to the AT1 subtype angiotensin II receptor and blocks the binding of angiotensin II to the receptor, thus promoting vasodilatation and counteracting the effects of aldosterone. Converted from angiotensin I by angiotensin-converting enzyme (ACE), angiotensin II stimulates the adrenal cortex to synthesize and secrete aldosterone, decreasing sodium excretion and increasing potassium excretion, and acts as a vasoconstrictor in vascular smooth muscle.

Azilsartan Medoxomil: Angiotensin Ii Type 1 Receptor Antagonist At1ra Research

Mechanism of Action and Receptor Binding Dynamics

Azilsartan (B1666440) medoxomil's therapeutic effects are mediated by azilsartan, which primarily targets the renin-angiotensin-aldosterone system (RAAS).

Selective AT1 Receptor Antagonism

Azilsartan selectively binds to the AT1 receptor, effectively blocking the vasoconstrictor and aldosterone-secreting actions of angiotensin II. This selectivity is exceptionally high, with azilsartan demonstrating over a 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, which is largely involved in cardiovascular homeostasis. By preventing angiotensin II from binding to the AT1 receptor, azilsartan inhibits the physiological responses that contribute to increased blood pressure, including vasoconstriction, stimulation of aldosterone (B195564) synthesis and release, cardiac stimulation, and renal reabsorption of sodium. This action is independent of the pathway for angiotensin II synthesis.

Insurmountable and Slow Dissociation from AT1 Receptors

A distinguishing characteristic of azilsartan is its insurmountable antagonism and slow dissociation from AT1 receptors. This "tight-binding" behavior means that azilsartan remains substantially bound to the receptors even after the free compound is washed out. Studies have shown that azilsartan exhibits a more potent and longer-lasting pharmacological effect compared to other ARBs due to its slow dissociation rates from AT1 receptors. For instance, the inhibitory effect of azilsartan on angiotensin II-induced inositol (B14025) 1-phosphate (IP1) accumulation persists after washout of the free compound, indicating a resistant binding. This insurmountable binding is thought to be partly attributed to the presence of a carboxyl group within azilsartan's chemical structure, which facilitates strong interaction with specific amino acids like lysine (B10760008) at the AT1 receptor.

Comparative Analysis of AT1 Receptor Binding Affinity and Duration of Action with Other ARBs

Research indicates that azilsartan possesses a higher binding affinity and slower dissociation rate from AT1 receptors when compared to several other commonly used ARBs. This unique binding profile contributes to its sustained and potent antihypertensive effects.

Comparative Receptor Binding and Dissociation Characteristics of Azilsartan vs. Other ARBs

Angiotensin Receptor Blocker (ARB)Inhibitory Effect on Angiotensin II (AII) after Washout (Reduction in % at 4 hours)
Azilsartan25%
Olmesartan (B1677269)44%
Telmisartan (B1682998)70%
Valsartan (B143634)99%

This table illustrates that azilsartan's inhibitory effect on AII is less diminished after washout compared to other ARBs, highlighting its persistent receptor blockade.

Clinically, these binding characteristics translate into a greater and more sustained reduction in blood pressure. Studies have shown that azilsartan medoxomil 80 mg once daily can reduce blood pressure to a greater extent than maximal approved doses of other ARBs such as valsartan 320 mg and olmesartan 40 mg. Azilsartan also demonstrated a more potent and sustained 24-hour antihypertensive effect than candesartan (B1668252).

Impact on Renin-Angiotensin-Aldosterone System (RAAS) Components

By blocking the AT1 receptor, azilsartan effectively disrupts the negative feedback loop within the RAAS, leading to characteristic changes in its components. In healthy subjects receiving single and repeated doses of this compound, plasma angiotensin I and II concentrations, along with plasma renin activity, increase. Concurrently, plasma aldosterone concentrations decrease due to the inhibition of angiotensin II's stimulatory effect on aldosterone synthesis and release. Azilsartan does not affect the biosynthesis of angiotensin II or bradykinin (B550075) levels. It also does not bind to any ion channels involved in cardiovascular regulation.

Pharmacology and Pharmacokinetics

This compound is designed for oral administration and undergoes a crucial transformation to become pharmacologically active.

Prodrug Hydrolysis to Azilsartan

This compound is a prodrug, meaning it is an inactive compound that is converted into an active drug within the body. Following oral administration, this compound is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract and/or during the absorption process. The parent prodrug, this compound, is typically not detectable in plasma after oral administration. Plasma esterases and carboxymethylenebutenolidase in the intestine and liver are involved in this hydrolysis. The estimated absolute oral bioavailability of azilsartan, based on plasma levels of the active metabolite, is approximately 60%. Peak plasma concentrations of azilsartan (Cmax) are typically reached within 1.5 to 3 hours after oral administration. Food intake does not significantly affect the bioavailability of azilsartan.

Pharmacokinetic Parameters of Azilsartan (Active Metabolite)

ParameterValue
Absolute Oral Bioavailability~60%
Time to Peak Plasma Concentration (Tmax)1.5 - 3 hours
Volume of Distribution~16 Liters
Protein Binding>99% (mainly albumin)
Elimination Half-life~11 hours
Renal Clearance~2.3 mL/min

Steady-state levels of azilsartan are generally achieved within five days of repeated once-daily dosing, with no observed accumulation in plasma. Azilsartan is highly bound to human plasma proteins, predominantly serum albumin, with protein binding remaining constant across plasma concentrations well above the therapeutic range. Metabolism of azilsartan primarily occurs in the liver, forming two pharmacologically inactive metabolites (M-I and M-II). The major metabolite, M-II, is formed via O-dealkylation, mainly mediated by CYP2C9, while the minor metabolite, M-I, is formed via decarboxylation mediated by CYP2C8 and CYP2B6. Approximately 55% of radioactivity from an oral dose of 14C-labeled this compound is recovered in feces, and about 42% in urine, with only about 15% of the dose excreted in urine as unchanged azilsartan. The elimination half-life of azilsartan is approximately 11 hours, and its renal clearance is about 2.3 mL/min.

Metabolite-Mediated Cytogenetic Effects

Research into the genotoxic potential of this compound and its metabolites has shown specific findings. In the in vitro Chinese Hamster Lung (CHL) Cytogenetic Assay, this compound, its active metabolite azilsartan, and the major human metabolite M-II were found to be positive for inducing structural aberrations. Specifically, structural chromosomal aberrations were observed with the prodrug, this compound, even without metabolic activation. The active moiety, azilsartan, also yielded positive results in this assay, both with and without metabolic activation. The M-II metabolite was similarly positive in the 24-hour CHL assay without metabolic activation.

Protein Binding Characteristics

Azilsartan exhibits a high degree of binding to human plasma proteins, with more than 99% of the compound being bound. The predominant plasma protein involved in this binding is serum albumin. This protein binding is consistently maintained even at azilsartan plasma concentrations that significantly exceed the therapeutic range achieved with recommended doses. The approximate volume of distribution for azilsartan is 16 liters.

Table 2: Azilsartan Protein Binding Profile

CharacteristicValue
% Plasma Protein Binding>99%
Primary Binding ProteinSerum albumin
Volume of Distribution~16 Liters

Renal Clearance

Following the oral administration of 14C-labeled this compound, mass balance studies indicate that approximately 55% of the total radioactivity is recovered in feces, while approximately 42% is recovered in urine. Of the portion excreted in urine, roughly 15% is accounted for as unchanged azilsartan.

The elimination half-life of azilsartan is approximately 11 hours. The renal clearance of azilsartan is approximately 2.3 mL/min. Steady-state plasma concentrations of azilsartan are achieved within five days of repeated once-daily dosing, with no observed accumulation in plasma. It is important to note that hemodialysis does not effectively remove azilsartan from the systemic circulation.

Table 3: Azilsartan Elimination Characteristics

CharacteristicValue
Radioactivity Recovery (Feces)~55%
Radioactivity Recovery (Urine)~42%
Unchanged Azilsartan in Urine~15% (of urinary recovered dose)
Elimination Half-life~11 hours
Renal Clearance~2.3 mL/min

Clinical Research and Efficacy Studies of Azilsartan Medoxomil

Monotherapy Efficacy in Essential Hypertension

Clinical research has consistently shown azilsartan (B1666440) medoxomil to be effective in lowering BP when administered as a monotherapy for essential hypertension.

Reduction in Systolic and Diastolic Blood Pressure (BP)

Studies have demonstrated that azilsartan medoxomil significantly improves both systolic blood pressure (SBP) and diastolic blood pressure (DBP) from baseline compared with placebo . For instance, doses of this compound at 40 mg and 80 mg daily resulted in significant reductions in both SBP and DBP . In a systematic review and meta-analysis of 11 randomized controlled trials involving 7,608 patients, pooled analysis indicated a reduction in BP among patients randomized to this compound 40 mg versus control therapy, with clinic SBP reductions of -3.48 mmHg and clinic DBP reductions of -1.96 mmHg . For this compound 80 mg, these reductions were -4.42 mmHg for clinic SBP and -3.09 mmHg for clinic DBP .

In a real-world study in Indian hypertensive patients, azilsartan monotherapy led to a significant reduction of 19.6 mmHg in mean SBP (from a baseline of 162.6 ± 15.6 mmHg to 143 ± 13.7 mmHg) and 9.2 mmHg in mean DBP (from 95.4 ± 10 mmHg to 86.2 ± 7.1 mmHg) at approximately 36 days . By approximately day 71, reductions further increased to 30.2 mmHg for mean SBP (to 132.4 ± 10.7 mmHg) and 13.5 mmHg for mean DBP (to 81.9 ± 5.7 mmHg) .

A phase 3 study in a Korean population showed that this compound 40 mg and 80 mg provided clinically meaningful reductions in trough sitting clinic SBP, with reductions of -22.1 mmHg and -23.7 mmHg respectively from baseline to week 6 in the placebo, 40-mg, and 80-mg groups .

Treatment Group (Monotherapy)Change from Baseline Clinic SBP (mmHg)Change from Baseline Clinic DBP (mmHg)Citation
This compound 40 mg vs. Control-3.48-1.96
This compound 80 mg vs. Control-4.42-3.09
This compound (Mean Day 36)-19.6-9.2
This compound (Mean Day 71)-30.2-13.5
This compound 40 mg (Week 6)-22.1N/A
This compound 80 mg (Week 6)-23.7N/A

Ambulatory Blood Pressure Monitoring (ABPM) Outcomes

Ambulatory Blood Pressure Monitoring (ABPM) studies have consistently shown this compound's effectiveness over a 24-hour period . In a study evaluating this compound against olmesartan (B1677269) and valsartan (B143634), this compound 80 mg demonstrated significantly greater reductions in mean 24-hour SBP compared to both olmesartan and valsartan . Changes from baseline in 24-hour mean SBP were also significantly greater for both this compound 40 mg (-14.9 mmHg) and 80 mg (-15.3 mmHg) compared to valsartan (-11.3 mmHg) . Similar patterns were observed for 24-hour mean DBP .

In a dose-ranging study, this compound at 20 mg, 40 mg, or 80 mg effectively reduced BP over a 24-hour period with once-daily administration, with primary endpoints often being changes from baseline in 24-hour mean SBP at week 6 or week 24, as assessed by ABPM . Reductions in 24-hour mean SBP in all azilsartan groups were significant, with values of -12.2 mmHg, -13.5 mmHg, and -14.6 mmHg observed with increasing doses . The blood pressure lowering effect of this compound was maintained throughout the 24-hour dosing interval, with placebo-corrected trough-to-peak ratios for SBP and DBP being approximately 80% or higher .

Treatment Group24-hour Mean SBP Reduction (mmHg)24-hour Mean DBP Reduction (mmHg)Citation
This compound 40 mg vs. Placebo-2.85N/A
This compound 80 mg vs. Placebo-3.59-2.62
This compound 40 mg (vs Valsartan 320mg)-14.9N/A
This compound 80 mg (vs Valsartan 320mg)-15.3N/A
This compound 20 mg-12.2N/A
This compound 40 mg-13.5N/A
This compound 80 mg-14.6N/A

Dose-Dependent Efficacy and BP Reduction

Clinical trials have established a dose-dependent efficacy for this compound in reducing BP . In 6-week trials, this compound demonstrated dose-dependent efficacy across all evaluated dosages (20 mg, 40 mg, and 80 mg), proving more effective than placebo in lowering SBP . A phase 2 dose-ranging study showed that all azilsartan doses, except for 2.5 mg, provided statistically and clinically significant reductions in DBP and SBP based on both clinic BP and 24-hour ABPM, when compared to placebo . Specifically, for clinic DBP, least squares mean changes with azilsartan at week 8 ranged from -8.7 mmHg (5 mg) to -12.9 mmHg (40 mg) .

This compound DoseClinic SBP Reduction (mmHg) (Week 8)Clinic DBP Reduction (mmHg) (Week 8)Citation
5 mgN/A-8.7
20 mgN/AN/A
40 mgN/A-12.9

Sustained BP Lowering Effects in Long-Term Treatment

This compound has demonstrated sustained BP-lowering efficacy in long-term treatment periods . The antihypertensive effect of this compound typically occurs within the first two weeks of dosing, with the full effect generally achieved by four weeks . This effect is consistently maintained throughout the 24-hour dosing interval . Over a longer treatment period of 24 weeks, this compound has shown sustained BP-lowering efficacy, with reductions in 24-hour mean SBP at week 24 being significantly greater compared to valsartan 320 mg once daily . No rebound hypertension has been observed following abrupt cessation of this compound therapy after 6 months of treatment .

Comparative Efficacy Studies with Other Antihypertensive Agents

This compound has been directly compared with other commonly used antihypertensive agents, showcasing its superior or non-inferior efficacy in BP reduction.

Versus Valsartan

Multiple randomized, double-blind, placebo-controlled trials have compared the efficacy of this compound with valsartan, another ARB . In one such study, this compound 80 mg demonstrated superior efficacy to valsartan 320 mg, with placebo-adjusted 24-hour SBP lowered by -14.3 mmHg with this compound compared to -10.0 mmHg with valsartan (P<0.001) . Similar findings were observed for clinic SBP, 24-hour mean DBP, and clinic DBP .

Comparative StudyTreatment Group24-hour Mean SBP Reduction (mmHg)Clinic SBP Reduction (mmHg)24-hour Mean DBP Reduction (mmHg)Clinic DBP Reduction (mmHg)Citation
White et al. (vs. Valsartan)This compound 80 mg-14.3 (placebo-adjusted)N/AN/AN/A
Valsartan 320 mg-10.0 (placebo-adjusted)N/AN/AN/A
Sica et al. (vs. Valsartan)This compound 40 mg-14.9N/AN/AN/A
This compound 80 mg-15.3N/AN/AN/A
Valsartan 320 mg-11.3N/AN/AN/A

Versus Olmesartan Medoxomil

Clinical trials have demonstrated that this compound can achieve greater reductions in blood pressure (BP) compared to olmesartan medoxomil, particularly at higher doses. In a study involving 1,291 patients with stage I and II hypertension, this compound 80 mg showed superior efficacy to olmesartan 40 mg in reducing 24-hour mean systolic blood pressure (SBP), with a placebo-adjusted reduction of -14.3 mmHg for this compound 80 mg versus -11.7 mmHg for olmesartan 40 mg (P=0.009) . The 40 mg dose of this compound was found to be non-inferior to olmesartan 40 mg . Similar findings were observed for changes in clinic SBP, 24-hour mean diastolic BP (DBP), and clinic DBP .

Another study comparing this compound (40 mg and 80 mg) with olmesartan (40 mg) in 411 patients showed that while this compound 40 mg and olmesartan 40 mg had similar BP reductions, this compound 80 mg demonstrated significantly greater reductions in both SBP and DBP compared to olmesartan 40 mg . The reduction in clinic DBP was also greater with the 80 mg dose of this compound compared to olmesartan 40 mg .

Comparative Efficacy: this compound vs. Olmesartan Medoxomil (6-Week Study)

Treatment GroupPlacebo-Adjusted 24-hour Mean SBP Reduction (mmHg)Placebo-Adjusted 24-hour Mean DBP Reduction (mmHg)
This compound 40 mg-12.4-7.7
This compound 80 mg-14.3 (Superior to Olmesartan, P=0.009)-7.9 (Superior to Olmesartan)
Olmesartan Medoxomil 40 mg-11.7-7.0

Comparative Efficacy: this compound vs. Olmesartan Medoxomil (8-Week Study)

Treatment GroupMean SBP Reduction (mmHg)Mean DBP Reduction (mmHg)
This compound 40 mgSimilar to Olmesartan 40 mgSimilar to Olmesartan 40 mg
This compound 80 mgSignificantly Greater vs. Olmesartan 40 mgSignificantly Greater vs. Olmesartan 40 mg
Olmesartan Medoxomil 40 mgBaseline for comparisonBaseline for comparison

When combined with diuretics, a forced-titration study involving this compound/chlorthalidone (B1668885) and olmesartan/hydrochlorothiazide (B1673439) in patients with stage 2 systolic hypertension showed that this compound/chlorthalidone led to superior reductions in both clinic and ABPM SBP. Specifically, this compound/chlorthalidone reduced clinic SBP by 5 to 7 mmHg more and ABPM SBP by 7 to 9 mmHg more than olmesartan/hydrochlorothiazide at 12 weeks.

Versus Ramipril (B1678797)

Studies comparing this compound with the ACE inhibitor ramipril have indicated that this compound provides superior antihypertensive efficacy. In a double-blind, randomized trial involving 884 patients with clinic SBP between 150-180 mmHg, this compound 40 mg and 80 mg significantly reduced clinic SBP by 20.6 mmHg and 21.2 mmHg, respectively, compared to 12.2 mmHg with ramipril (P<0.001 for both this compound doses). Response rates, defined by achieving both SBP and DBP targets, were also significantly higher with this compound (54.0% for 40 mg and 53.6% for 80 mg) compared to ramipril (33.8%, P<0.001 for both) .

In patients with hypertension and type 2 diabetes mellitus, a comparative study found azilsartan to be more effective than ramipril in reducing mean arterial pressure, creatinine (B1669602) clearance, and urinary albumin excretion without negatively affecting renal parameters. For instance, the mean reduction in mean arterial pressure was 17.43 mmHg for the azilsartan group versus 14.5 mmHg for the ramipril group.

Comparative Efficacy: this compound vs. Ramipril (24-Week Study)

Treatment GroupClinic SBP Reduction (mmHg)Response Rate (%) (SBP/DBP Targets)
This compound 40 mg-20.6 (P<0.001 vs. Ramipril)54.0 (P<0.001 vs. Ramipril)
This compound 80 mg-21.2 (P<0.001 vs. Ramipril)53.6 (P<0.001 vs. Ramipril)
Ramipril 10 mg-12.233.8

Comparative Efficacy: this compound vs. Ramipril in Type 2 Diabetes Mellitus

ParameterAzilsartan Group (Mean Reduction)Ramipril Group (Mean Reduction)
Mean Arterial Pressure (mmHg)17.4314.5
Creatinine Clearance18.813.94
Urinary Albumin Excretion29.7417.25

Versus Candesartan (B1668252) Cilexetil

This compound has demonstrated superior antihypertensive efficacy compared to candesartan cilexetil, particularly in terms of sustained 24-hour BP lowering and control of morning BP surges. A 16-week, double-blind study in 622 Japanese patients with grade I-II essential hypertension found that azilsartan significantly reduced mean sitting DBP by -12.4 mmHg compared to -9.8 mmHg with candesartan (difference: -2.6 mmHg, P=0.0003) . Similarly, mean sitting SBP reduction was significantly greater with azilsartan (-21.8 mmHg) than with candesartan (-17.5 mmHg) (difference: -4.4 mmHg, P<0.0001) .

ABPM data from this study confirmed that azilsartan provided significantly greater reductions in DBP and SBP over a 24-hour period, and during daytime, night-time, and early morning periods. An exploratory analysis further showed that azilsartan significantly reduced both sleep trough surge and prewaking surge in morning BP compared to candesartan. In patients with chronic kidney disease (CKD), a randomized crossover trial indicated that azilsartan 20 mg significantly decreased proteinuria and blood pressure compared to candesartan 8 mg.

Comparative Efficacy: Azilsartan vs. Candesartan Cilexetil (16-Week Study)

Treatment GroupMean Sitting SBP Change from Baseline (mmHg)Mean Sitting DBP Change from Baseline (mmHg)
Azilsartan (20-40 mg)-21.8 (P<0.0001 vs. Candesartan)-12.4 (P=0.0003 vs. Candesartan)
Candesartan (8-12 mg)-17.5-9.8

Comparative Efficacy on Morning BP Surges (14-Week Study)

ParameterAzilsartan vs. Candesartan (Least Squares Mean Difference, mmHg)P-value
Sleep Trough Surge-5.80.0395
Prewaking Surge-5.70.0228

Versus Losartan (Pediatric Studies)

Studies have evaluated this compound in pediatric populations aged 6 to less than 18 years with hypertension, with comparisons to losartan. A Phase 3 randomized, double-blind study included a 6-week treatment phase where subjects were randomized to receive this compound (10 mg, 20 mg, or 40 mg/80 mg based on body weight) or losartan. These studies aim to assess the efficacy of this compound in reducing blood pressure in children and adolescents.

Versus Telmisartan (B1682998)

The comparative efficacy of this compound and telmisartan has been investigated in hypertensive patients. One randomized, assessor-blinded study involving 700 patients found that this compound significantly reduced 24-hour mean ambulatory SBP and DBP compared to telmisartan at week 12. For instance, 24-hour mean ambulatory SBP was 112.74 ± 7.58 mmHg for the this compound group versus 113.96 ± 8.52 mmHg for the telmisartan group (P < 0.0001). Clinic SBP also significantly decreased in the this compound group at weeks 4 and 12.

Another study comparing azilsartan 40 mg once daily with telmisartan 40 mg once daily over 5 weeks in patients with Grade I-II essential hypertension found a significant fall in SBP at the end of the fifth week in both groups, and a significant fall in DBP at the fourth and fifth week. The difference in BP reduction between the two groups was insignificant for the first three weeks. However, some research suggests that telmisartan might reduce mean diastolic blood pressure more than azilsartan over a 24-hour period. Conversely, a prospective comparative study found that the reduction of BP with azilsartan was more as compared to telmisartan at 4 weeks and 8 weeks, with the difference being statistically significant at 4 weeks (p<0.05) and highly significant at 8 weeks (p<0.001). In a study of patients with hypertension and type 2 diabetes, both azilsartan and telmisartan significantly reduced SBP and DBP after 12 weeks of therapy, with no statistically significant difference in the magnitude of reduction between the two drugs for most parameters.

Comparative Efficacy: this compound vs. Telmisartan (12-Week Study)

ParameterThis compound Group (Mean ± SD)Telmisartan Group (Mean ± SD)P-value
24-hour Mean Ambulatory SBP (mmHg)112.74 ± 7.58113.96 ± 8.52< 0.0001
24-hour Mean Ambulatory DBP (mmHg)71.39 ± 5.8967.29 ± 6.79< 0.0001

Comparative Efficacy in Specific Subpopulations (e.g., African American, Obese, Elderly)

This compound's efficacy has been studied across various patient subpopulations:

African American Patients: In a 6-week, double-blind, randomized, placebo-controlled trial involving 413 African American patients with hypertension, this compound significantly reduced both ambulatory and clinic blood pressures in a dose-dependent manner. Treatment differences in 24-hour SBP between this compound 40 mg and placebo were -5.0 mmHg, and between this compound 80 mg and placebo were -7.8 mmHg (P≤0.001 for both comparisons). While a moderately decreased effect among black patients compared to non-black subgroups has been noted with all active treatments including other ARBs and ACE inhibitors, this compound still demonstrated significant BP lowering.

Overweight or Obese Patients: An international multicenter observational study (CONSTANT) including 1945 obese or overweight patients with arterial hypertension demonstrated that this compound, either as monotherapy or in free combinations, resulted in a pronounced decrease in systolic and diastolic blood pressure by 30.5 ± 13.4 mmHg and 14 ± 9.4 mmHg, respectively (p < 0.001). A positive response to therapy was observed in 92.6% of cases, and target blood pressure was achieved by 86.4% of cases.

Elderly Patients: While specific comparative efficacy data for this compound solely in the elderly versus other drugs was not explicitly detailed in the provided snippets, the consistency of results across various subgroups based on age in studies comparing this compound to olmesartan suggests its efficacy extends to different age groups.

Efficacy of this compound in Overweight or Obese Patients (CONSTANT Study)

ParameterThis compound Treatment (Mean Decrease)P-value
Systolic Blood Pressure (mmHg)30.5 ± 13.4< 0.001
Diastolic Blood Pressure (mmHg)14 ± 9.4< 0.001
Positive Response to Therapy (%)92.6N/A
Target Blood Pressure Achievement (%)86.4N/A

Combination Therapy Studies

This compound has been studied in combination with other antihypertensive agents to achieve enhanced blood pressure (BP) control, especially in patients whose hypertension is not adequately managed by monotherapy. These studies aim to identify synergistic effects and improved efficacy profiles.

This compound with Chlorthalidone

The combination of this compound and chlorthalidone has demonstrated superior efficacy in reducing blood pressure. Chlorthalidone, a long-acting thiazide-like diuretic, is known for its potent blood pressure-lowering effects.

In a 6-week randomized, double-blind study involving 551 patients with stage 2 hypertension, this compound (40 mg or 80 mg) combined with chlorthalidone 25 mg showed significant reductions in 24-hour mean systolic blood pressure (SBP) measured by ambulatory blood pressure monitoring (ABPM) . The reductions were −31.7 mmHg for the 40 mg this compound/25 mg chlorthalidone group and −31.3 mmHg for the 80 mg this compound/25 mg chlorthalidone group, both notably greater than the −15.9 mmHg reduction observed with chlorthalidone alone .

Another pivotal 12-week, randomized, double-blind study with 1071 participants with stage 2 systolic hypertension compared fixed-dose combinations (FDCs) of this compound/chlorthalidone (40/25 mg or 80/25 mg) with olmesartan/hydrochlorothiazide (40/25 mg) . At 12 weeks, the this compound/chlorthalidone combinations consistently demonstrated superior efficacy . Clinic SBP reductions were 5 to 7 mmHg greater, and 24-hour ABPM SBP reductions were 7 to 9 mmHg greater with this compound/chlorthalidone compared to olmesartan/hydrochlorothiazide . Specifically, mean changes in clinic SBP were −42.5 ± 0.8 mmHg for this compound/chlorthalidone 40/25 mg, −44.0 ± 0.8 mmHg for this compound/chlorthalidone 80/25 mg, and −37.1 ± 0.8 mmHg for olmesartan/hydrochlorothiazide 40/25 mg. Corresponding 24-hour ABPM SBP changes were −33.9 ± 0.8 mmHg, −36.3 ± 0.8 mmHg, and −27.5 ± 0.8 mmHg, respectively, with all differences reaching statistical significance (P<0.001) .

A separate comparison highlighted the effectiveness of chlorthalidone over hydrochlorothiazide when combined with this compound. In a study involving patients with stage 2 hypertension, the azilsartan/chlorthalidone combination resulted in a greater SBP reduction (−31.5 mmHg) compared to azilsartan/hydrochlorothiazide (−29.5 mmHg; P<0.001) . Furthermore, a higher percentage of patients achieved target BP with the chlorthalidone combination (64.1% vs 45.9%; P<0.001) .

A factorial study involving 1,714 patients with grade II hypertension further supported these findings, with the pooled this compound/chlorthalidone FDC achieving a mean ABPM-SBP reduction of −28.9 mmHg from baseline to 8 weeks, significantly surpassing that of azilsartan 80 mg monotherapy and chlorthalidone 25 mg monotherapy (P<0.001 for both comparisons) . The combination of this compound and chlorthalidone has shown a high likelihood (85%) of achieving target systolic and diastolic blood pressure goals (<140/90 mmHg), significantly greater than either monotherapy alone. Clinical studies have reported no clinically significant drug interactions between this compound and chlorthalidone.

Table 1: Systolic Blood Pressure Reduction in this compound/Chlorthalidone Combination Studies

Study Population (Hypertension Stage)Treatment GroupMean SBP Reduction (mmHg) ± SE (Clinic/ABPM)DurationComparator Group SBP Reduction (mmHg)P-value
Stage 2 (N=551) AZL-M 40 mg + CLT 25 mg-31.7 (ABPM)6 weeksCLT 25 mg: -15.9 (ABPM)Not specified, but stated as "greater than"
AZL-M 80 mg + CLT 25 mg-31.3 (ABPM)6 weeksCLT 25 mg: -15.9 (ABPM)Not specified, but stated as "greater than"
Stage 2 Systolic (N=1071) AZL-M 40 mg + CLT 25 mg-42.5 ± 0.8 (Clinic); -33.9 ± 0.8 (ABPM)12 weeksOLM/HCTZ 40/25 mg: -37.1 ± 0.8 (Clinic); -27.5 ± 0.8 (ABPM)<0.001
AZL-M 80 mg + CLT 25 mg-44.0 ± 0.8 (Clinic); -36.3 ± 0.8 (ABPM)12 weeksOLM/HCTZ 40/25 mg: -37.1 ± 0.8 (Clinic); -27.5 ± 0.8 (ABPM)<0.001
Stage 2 (Comparative) AZL-M + CLT-31.5 (SBP)6 weeksAZL-M + HCTZ: -29.5 (SBP)<0.001
Grade II (N=1714, pooled) AZL-M/CLT FDC (40/25 & 80/25 mg)-28.9 (ABPM-SBP)8 weeksAZL-M 80 mg monotherapy and CLT 25 mg monotherapy<0.001

Abbreviations: AZL-M = this compound; CLT = Chlorthalidone; OLM/HCTZ = Olmesartan/Hydrochlorothiazide; SBP = Systolic Blood Pressure; ABPM = Ambulatory Blood Pressure Monitoring; SE = Standard Error; FDC = Fixed-Dose Combination.

This compound with Amlodipine (B1666008)

The combination of this compound with amlodipine, a dihydropyridine (B1217469) calcium channel blocker, has also been investigated for its antihypertensive efficacy.

A clinical trial involving 562 patients demonstrated that the combination of amlodipine 5 mg with this compound 40 mg or 80 mg resulted in greater reductions in 24-hour SBP/DBP (diastolic blood pressure) by ABPM compared to amlodipine 5 mg alone. Specifically, reductions were -24.8/-15.3 mmHg for amlodipine 5 mg plus this compound 40 mg, and -24.5/-15.4 mmHg for amlodipine 5 mg plus this compound 80 mg, while amlodipine 5 mg alone yielded a reduction of -13.6/-7.8 mmHg (P<0.001 for both combinations versus amlodipine alone).

These combination treatments provided approximately 10/7 mmHg greater reductions in 24-hour BP compared to amlodipine as a single agent. These beneficial effects were observed across both daytime and nighttime periods and were sustained throughout the 24-hour dosing interval. No significant difference in BP reductions was noted between the 40 mg and 80 mg doses of this compound when combined with amlodipine. The combination of azilsartan with amlodipine has shown superior efficacy when compared to placebo . Achieving a target BP of <140/90 mmHg was more frequent with the combination therapies, with 49% of patients on this compound 40 mg + amlodipine and 46% on this compound 80 mg + amlodipine reaching this goal, compared to 25% with placebo + amlodipine. No clinically significant drug interactions have been reported between this compound and amlodipine in clinical studies.

Table 2: Blood Pressure Reduction in this compound/Amlodipine Combination Studies

Study PopulationTreatment Group24-hour ABPM SBP/DBP Reduction (mmHg)Target BP Achievement Rate (<140/90 mmHg)Comparator Group SBP/DBP Reduction (mmHg)P-value
N=562AZL-M 40 mg + AML 5 mg-24.8/-15.349%AML 5 mg alone: -13.6/-7.8<0.001
AZL-M 80 mg + AML 5 mg-24.5/-15.446%AML 5 mg alone: -13.6/-7.8<0.001
Placebo + AML 5 mgNot specified, but implied from comparison25%N/AN/A

Abbreviations: AZL-M = this compound; AML = Amlodipine; SBP = Systolic Blood Pressure; DBP = Diastolic Blood Pressure; ABPM = Ambulatory Blood Pressure Monitoring.

Dual RAAS Blockade with ACE Inhibitors or Aliskiren (B1664508): Risks and Considerations

Dual blockade of the renin-angiotensin-aldosterone system (RAAS), involving the concomitant use of an angiotensin II receptor blocker (ARB) like this compound with an Angiotensin-Converting Enzyme (ACE) inhibitor (e.g., Lisinopril, Ramipril) or a direct renin inhibitor like aliskiren, is generally not recommended due to increased risks without significant additional benefits on renal or cardiovascular outcomes.

Clinical trial data, including studies such as VA NEPHRON-D, have consistently shown that dual RAAS inhibition does not provide a significant beneficial effect on renal and/or cardiovascular outcomes or mortality. Instead, this approach is associated with a higher frequency of specific clinical considerations, including:

Hypotension: An increased risk of developing excessively low blood pressure.

Hyperkalaemia: An elevated risk of increased serum potassium levels.

Decreased Renal Function: A heightened risk of worsening renal function, potentially leading to acute renal failure.

For instance, studies have reported an increased risk for acute kidney injury (18.0% in combination vs. 11.0% with ARB alone; P <0.001) and hyperkalemia (9.9% in combination vs. 4.4% with ARB alone; P <0.001) in dual RAAS inhibition regimens compared to ARB monotherapy. The VA NEPHRON-D trial was terminated early due to these increased risks of adverse outcomes, with cardiovascular death and stroke numerically more frequent in the aliskiren group compared to placebo, and a higher incidence of hyperkalaemia, hypotension, and renal dysfunction.

Specific caution is advised regarding the coadministration of aliskiren with this compound in patients with diabetes, where it is contraindicated. If dual blockade therapy is deemed absolutely necessary in certain cases, it must be initiated and managed under specialist supervision, with frequent and close monitoring of renal function, serum electrolytes, and blood pressure. Patients whose vascular tone and renal function are heavily dependent on the RAAS (e.g., those with congestive heart failure, severe renal impairment, or renal artery stenosis) are particularly susceptible to acute hypotension, azotaemia, oliguria, or acute renal failure with RAAS-affecting medications.

Therapeutic Applications and Clinical Populations

Hypertension Management

Azilsartan (B1666440) medoxomil has been extensively studied across various hypertensive patient populations, demonstrating significant efficacy in blood pressure reduction.

In clinical trials evaluating essential hypertension, azilsartan medoxomil has shown superior or non-inferior efficacy compared to other commonly prescribed ARBs and ACE inhibitors. Studies indicate that this compound (at 40 mg and 80 mg doses) leads to greater reductions in 24-hour mean systolic blood pressure (SBP) compared to placebo and valsartan (B143634) (320 mg). Furthermore, this compound 80 mg demonstrated superior efficacy in reducing clinic SBP compared to ramipril (B1678797) 10 mg. A comprehensive review highlighted that this compound 80 mg daily showed greater efficacy than olmesartan (B1677269) 40 mg daily and valsartan 320 mg daily, with improvements observed in both 24-hour and clinic blood pressure readings. Pooled analyses from randomized controlled trials have also indicated that azilsartan leads to significant reductions in clinical SBP (mean difference -2.85 mmHg) and diastolic blood pressure (DBP) (mean difference -2.095 mmHg) when compared to other ARBs. Specifically, azilsartan 80 mg once daily was found to reduce blood pressure to a greater extent than valsartan and olmesartan.

Table 1: Comparative Efficacy of this compound in Essential Hypertension

Comparator (Dose)This compound Dose24-hour Mean SBP Reduction (mmHg)Clinic SBP Reduction (mmHg)Citation
Placebo40 mgSignificantly reducedSignificantly reduced
Placebo80 mgSignificantly reducedSignificantly reduced
Valsartan (320 mg)40 mg-14.9 (vs. -11.3 Valsartan)Improved
Valsartan (320 mg)80 mg-15.3 (vs. -11.3 Valsartan)Improved
Olmesartan (40 mg)40 mgNon-inferiorSimilar
Olmesartan (40 mg)80 mg-14.6 (vs. -12.6 Olmesartan)Greater
Ramipril (10 mg)80 mgNot specifiedSuperior

This compound has demonstrated efficacy in patients with hypertension and concurrent type 2 diabetes mellitus or prediabetes. Clinical trials have shown its effectiveness in lowering blood pressure in this specific patient population. An analysis of three randomized, double-blind clinical trials involving 3821 patients with hypertension and prediabetes or type 2 diabetes found that azilsartan 80 mg lowered systolic blood pressure to a significantly greater degree than valsartan 320 mg or olmesartan 40 mg. These results were consistent across both clinic and 24-hour blood pressure measurements. Angiotensin receptor blockers (ARBs) like this compound have also been linked to improvements in renal and cardiac outcomes in patients with type 2 diabetes.

Table 2: Efficacy in Hypertension with Type 2 Diabetes Mellitus

Treatment GroupNumber of Patients24-hour SBP Reduction (mmHg)Clinic SBP Reduction (mmHg)Citation
Azilsartan 80 mgNot specifiedSignificantly greaterSignificantly greater
Valsartan 320 mgNot specifiedComparatorComparator
Olmesartan 40 mgNot specifiedComparatorComparator
Azilsartan 40 mg vs. ControlNot specified-2.85-3.48
Azilsartan 80 mg vs. ControlNot specified-3.59-4.42

Studies have demonstrated the effectiveness of this compound in reducing blood pressure in overweight and obese patients with hypertension. An international multicenter observational study involving 1945 overweight or obese patients with arterial hypertension reported a pronounced decrease in systolic and diastolic blood pressure with this compound. After approximately 6 months of observation, mean systolic blood pressure decreased by 30.5 ± 13.4 mmHg and mean diastolic blood pressure by 14 ± 9.4 mmHg. A positive response to therapy was observed in 92.6% of cases, and target blood pressure was achieved by 86.4% of patients.

Table 3: Blood Pressure Reduction in Overweight/Obese Patients

Study PopulationMean Baseline SBP/DBP (mmHg)SBP Reduction (mmHg)DBP Reduction (mmHg)Response Rate (%)Target BP Achievement Rate (%)Citation
1945 Overweight/Obese Hypertensive PatientsNot specified30.5 ± 13.414 ± 9.492.686.4

This compound has also been evaluated for its efficacy in African American patients with hypertension. In a 6-week, double-blind, randomized, placebo-controlled trial involving 413 African American patients, this compound significantly reduced ambulatory and clinic blood pressures in a dose-dependent manner. Treatment with this compound 40 mg resulted in a 24-hour systolic blood pressure reduction of -5.0 mmHg compared to placebo, while the 80 mg dose achieved a -7.8 mmHg reduction, both statistically significant.

Table 4: Efficacy in African American Patients with Hypertension

Treatment GroupNumber of Patients24-hour SBP Reduction (mmHg) (vs. Placebo)Clinic SBP Reduction (mmHg) (vs. Placebo)Citation
Azilsartan 40 mg126-5.0-6.5
Azilsartan 80 mg116-7.8-6.5

In patients with hypertension and chronic kidney disease (CKD), particularly stage 3, this compound has shown promising results, including renoprotective effects. A study comparing azilsartan (40-80 mg/day) with enalapril (B1671234) (10-40 mg/day) in hypertensive subjects with albuminuria over 24 weeks found that azilsartan significantly reduced systolic blood pressure (-12.2 mmHg) compared to enalapril (-1.1 mmHg). Additionally, the study observed a significantly reduced median urine albumin creatinine (B1669602) ratio (UACR) in the azilsartan group compared to the enalapril group, suggesting superior albuminuric efficacy. While no statistically significant difference was found in estimated glomerular filtration rate (GFR) between the groups, the study indicated that azilsartan's effect on albuminuria is dependent on blood pressure reduction.

Table 5: Efficacy in Hypertension with Chronic Kidney Disease

Treatment GroupNumber of PatientsSBP Reduction (mmHg)Median UACR Reduction (mg/g Cr)Citation
Azilsartan27-12.2-59.9
Enalapril23-1.1-40.4

Hypertension in African American Patients

Organ Protective Effects Beyond Blood Pressure Lowering

Beyond its primary role in blood pressure lowering, this compound and its active metabolite, azilsartan, have demonstrated potential organ-protective effects through mechanisms independent of their hemodynamic actions. Preclinical studies suggest that azilsartan may counteract cardiac hypertrophy and cardiac fibrosis, and improve insulin (B600854) sensitivity. It has also been implicated in improved renoprotection and atherosclerotic plaque stabilization. These effects are thought to stem from azilsartan's very high affinity for the AT1 receptor and its inverse agonistic properties. Research in animal models of type 2 diabetes has shown that this compound can ameliorate metabolic syndrome and kidney damage, partly by reducing inflammation and oxidative stress. It also demonstrated improved vascular endothelial function and lower albuminuria in animal models. While these preclinical findings highlight a range of potential pleiotropic cardiometabolic benefits, further clinical data are necessary to fully elucidate and confirm these effects in human patients.

Renoprotective Properties

This compound exhibits significant renoprotective effects, particularly in the context of diabetic nephropathy, a major complication of diabetes .

In Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, this compound has been shown to markedly reduce renal damage . Treatment with this compound ameliorated the diabetic phenotype and significantly reduced indices of kidney injury .

Table 4: Renoprotective Effects of this compound in Zucker Diabetic Fatty (ZDF) Rats

ParameterUntreated ZDF RatsThis compound Treated ZDF RatsKey FindingSource
ProteinuriaElevated (5–10-fold)Markedly ReducedSignificant reduction in protein excretion.
AlbuminuriaElevated (5–10-fold)Markedly ReducedSignificant reduction in albumin excretion.
NephrinuriaElevatedReducedImprovement in glomerular barrier function.
Tubular Cast FormationMarkedReducedLess tubular damage and obstruction.
Glomerular InjuryMarkedReducedLess damage to the filtering units of the kidney.
Renal InflammationElevatedReducedDecreased inflammatory markers like monocyte chemoattractant protein 1.
Renal Oxidative StressElevatedReducedDecreased malondialdehyde levels, indicating reduced oxidative damage.

These renoprotective actions are attributed not only to its antihypertensive effects but also to its anti-inflammatory and antioxidative activities, which directly contribute to ameliorating kidney damage associated with type 2 diabetes . Compared to other ARBs like olmesartan medoxomil, this compound has demonstrated superior anti-proteinuric effects in animal models of hypertension and diabetes with nephropathy .

Reduction of Renal Inflammation and Oxidative Stress

Beyond its blood pressure-lowering actions, this compound actively contributes to reducing renal inflammation and oxidative stress . In ZDF rats, treatment with this compound significantly reduced elevated urinary excretion of monocyte chemoattractant protein-1 (MCP-1) and decreased renal macrophage infiltration, both indicators of inflammation . It also lowered kidney malondialdehyde (MDA) levels, indicating a reduction in oxidative stress . This protective effect is partly attributed to the angiotensin II receptor blockers' (ARBs) peroxisome proliferator-activated receptor-gamma (PPARγ) agonistic activity, which contributes to mitigating inflammation and oxidative stress . Azilsartan has also been shown to restore endothelial function and reduce inflammation and oxidative stress in diabetic mice more effectively than candesartan (B1668252) cilexetil .

Metabolic Effects

This compound has demonstrated various beneficial metabolic effects, extending beyond its primary role in blood pressure regulation .

Insulin Sensitizing Effects

This compound has been observed to improve insulin sensitivity . In spontaneously hypertensive rats (SHRs), this compound improved the glucose infusion rate, a marker of insulin sensitivity, more potently (≥ 10 times) than olmesartan medoxomil . Studies in obese Koletsky rats have shown that azilsartan treatment decreased hyperinsulinemia and improved the Homeostasis Model Assessment (HOMA-IR) index . This insulin-sensitizing effect has been noted to be independent of reductions in food intake or body weight increase, and potentially involves the activation of adipose PPARγ . Animal studies suggest that this compound can improve insulin sensitivity more significantly than larger doses of other ARBs such as olmesartan medoxomil or candesartan cilexetil .

Impact on Glycemic Status

Data on Glycemic Status in Zucker Diabetic Fatty (ZDF) Rats :

ParameterZDL + Vehicle (mean ± SEM)ZDF + Vehicle (mean ± SEM)ZDF + this compound (mean ± SEM)
Fasting Blood Glucose (mg/dL)99 ± 6287 ± 45200 ± 46

Note: ZDL = Zucker Diabetic Lean; ZDF = Zucker Diabetic Fatty; SEM = Standard Error of the Mean.

Influence on Lipid Profile

Data on Lipid Profile in Zucker Diabetic Fatty (ZDF) Rats :

ParametersZDL + Vehicle (mM or µM/mg/dL)ZDF + Vehicle (mM or µM/mg/dL)ZDF + this compound (mM or µM/mg/dL)
Cholesterol (mM)3.0 ± 0.34.0 ± 0.63.0 ± 0.6
Triglyceride (mg/dL)476 ± 23718 ± 71796 ± 62
Free fatty acid (µM)300 ± 562,170 ± 1481,922 ± 80

*Values are mean ± SEM. n = 6 rats per group. *P < 0.05 vs. ZDL + vehicle.

Sympathetic Nervous System Modulation

This compound has been associated with the modulation of the sympathetic nervous system . Angiotensin II, through its binding to AT1 receptors, activates the sympathetic nervous system . By selectively blocking these AT1 receptors, this compound contributes to decreased sympathetic nervous system activity . This suppression of the sympathetic nervous system is considered to contribute to its potent and long-lasting antihypertensive effects . A small study in hemodialysis patients indicated that this compound exerted more prominent suppression of the sympathetic nervous system compared to other ARBs, leading to a stronger antihypertensive effect . This modulation also plays a role in attenuating cardiac remodeling .

Safety and Tolerability Profile in Clinical Trials

Common Adverse EventsThe most commonly reported adverse events associated with azilsartan (B1666440) medoxomil in clinical trials typically include dizziness, headache, and dyslipidemiaeuropa.eueuropa.eueuropa.eu. Other frequently observed adverse events are diarrhea, fatigue, cough, and increased blood creatine (B1669601) phosphokinasedrugcentral.orgdrugs.comedarbi.comtruemeds.in. In studies where azilsartan medoxomil was co-administered with chlorthalidone (B1668885), common adverse events included dizziness and fatigueedarbi.comnih.gov. When co-administered with chlorthalidone, the frequency of blood creatinine (B1669602) increases and hypotension also increasedeuropa.eueuropa.eu.

The table below summarizes common adverse events and their reported incidence ranges:

Adverse EventIncidence Range (this compound Monotherapy)
Dizziness3.0% - 14.3%
Headache4.8% - 9.9%
Dyslipidemia1.1% - 3.5%
DiarrheaUp to 2%
Fatigue2.0% - 7.2%
Cough1.2%
Increased Blood Creatine PhosphokinaseCommon

Adverse Events Leading to DiscontinuationThe rate of withdrawals due to adverse events in placebo-controlled monotherapy and combination therapy trials was low, with 2.2% for this compound 40 mg and 2.7% for this compound 80 mg, compared to 2.4% for placebofda.gov. In some studies, adverse events led to discontinuation in 1.1% to 8.2% of patients receiving azilsartan medoxomiluscjournal.com. The most common adverse event leading to discontinuation was hypotension/orthostatic hypotension, reported by 0.4% of patients randomized to this compound 40 mg or 80 mg, versus 0% for placebofda.gov. Other frequently reported reasons for discontinuation due to adverse events included dizziness and fatiguetandfonline.comnih.gov. When this compound was combined with chlorthalidone, increased serum creatinine (3.6%) and dizziness (2.3%) were the most common reasons for discontinuationdrugcentral.orgdovepress.com.

The table below outlines common adverse events leading to discontinuation:

Adverse Event (Leading to Discontinuation)Incidence (this compound)
Hypotension/Orthostatic Hypotension0.4%
Dizziness1.8%
Fatigue1.5%
Increased Serum Creatinine0.3%

Comparisons with Other ARBs and Antihypertensive Classesthis compound demonstrates a safety and tolerability profile similar to other ARBs such as olmesartan (B1677269) medoxomil and valsartaneuropa.eueuropa.eueuropa.euuscjournal.comresearchgate.netijbcp.com. For example, in comparative studies, dizziness incidence for this compound was 3.0%, compared to 3.3% for olmesartan medoxomil and 1.8% for valsartan (B143634). Headache incidence was 4.8% for this compound, 5.5% for olmesartan medoxomil, and 7.6% for valsartan. Dyslipidemia incidence was 3.5% for this compound, 2.4% for olmesartan medoxomil, and 1.1% for valsartaneuropa.eueuropa.eueuropa.eu.

When compared to ramipril (B1678797) (an ACE inhibitor), this compound showed a lower incidence of cough (1.2%) compared to ramipril (8.2%) . The this compound groups had slightly higher rates of dizziness and hypotension, likely due to a stronger blood pressure reduction . In a real-world observational study comparing this compound to ACE inhibitors, this compound showed an equivalent safety profile with a similar incidence of adverse events between the two groups . The rate of peripheral edema was lower when this compound was combined with amlodipine (B1666008) (2.1%) versus amlodipine alone (4.9%) .

The table below provides a comparison of common adverse events:

Adverse EventThis compound (%)Olmesartan Medoxomil (%)Valsartan (%)Ramipril (%)
Dizziness3.0 3.3 1.8 -
Headache4.8 5.5 7.6 -
Dyslipidemia3.5 2.4 1.1 -
Cough1.2 --8.2

Laboratory Abnormalities

Serum Uric Acid ElevationsSmall mean increases in serum uric acid were observed with this compound (10.8 µmol/L) compared to placebo (4.3 µmol/L)europa.eueuropa.euefda.gov.eteuropa.eueuropa.eu. Hyperuricemia was reported as an adverse event in 1.0% of patients in one study, with no new cases of goutnih.gov. When this compound was combined with chlorthalidone, increases in serum uric acid were observed, consistent with the known effects of diureticshpra.ieahajournals.orgtruemeds.in. These elevations were dose-dependent with chlorthalidone, though reports of gout remained infrequenthpra.ieahajournals.org.

The table below shows serum uric acid changes:

TreatmentMean Increase in Serum Uric Acid
This compound10.8 µmol/L
Placebo4.3 µmol/L

Potassium and Sodium Levels

In clinical studies, this compound administered as monotherapy showed no clinically significant effects on serum potassium or sodium levels . However, when this compound is used in combination with other medications, such as chlorthalidone, a thiazide-like diuretic, shifts in electrolyte levels can occur. For instance, in one study, the incidence of patients shifting to low potassium values (less than 3.4 mmol/L) was 0.9% with this compound alone, compared to 13.4% with chlorthalidone alone, and 1.7% with the combination of this compound and chlorthalidone (Edarbyclor) in patients with normal potassium levels at baseline . This suggests that while this compound itself has a negligible impact on these electrolytes, its combination with diuretics can influence them, with the combination potentially attenuating diuretic-associated hypokalemia .

Table 1: Incidence of Low Potassium Levels in Clinical Trials

Treatment GroupIncidence of Low Potassium (<3.4 mmol/L)
This compound0.9%
Chlorthalidone13.4%
This compound + Chlorthalidone (Edarbyclor)1.7%

Hemoglobin and Hematocrit Decreases

Small decreases in hemoglobin and hematocrit have been observed in placebo-controlled monotherapy studies of this compound, with mean decreases of approximately 3 g/l and 1 volume percent, respectively. This effect is consistent with other inhibitors of the renin-angiotensin-aldosterone system (RAAS) . Specifically, low hemoglobin, hematocrit, and red blood cell (RBC) counts were noted in 0.2%, 0.4%, and 0.3% of subjects treated with this compound, respectively, with none of these abnormalities reported in the placebo group . In studies where this compound was combined with chlorthalidone, shifts from normal to low values for hematocrit, hemoglobin, and RBC count were more common compared to this compound alone, although the percentage of subjects with markedly reduced values remained low .

Table 2: Incidence of Decreased Hematologic Parameters in Clinical Trials

ParameterIncidence in this compound GroupIncidence in Placebo Group
Low Hemoglobin0.2% 0%
Low Hematocrit0.4% 0%
Low RBC Count0.3% 0%

Specific Safety Concerns

Hypotension

Hypotension is a recognized safety concern with this compound, particularly in volume- or salt-depleted patients . The main manifestation of an overdose is likely to be symptomatic hypotension and dizziness . In clinical trials, hypotension was reported as an uncommon adverse reaction . The incidence of hypotension leading to study discontinuation was among the most common adverse events, alongside orthostatic hypotension . When this compound was combined with chlorthalidone, the incidence of hypotension was higher compared to chlorthalidone alone . In a meta-analysis, no difference in the risk of hypotension was found between this compound and control therapy .

Hyperkalemia

Hyperkalemia is a potential adverse effect associated with drugs that inhibit the RAAS, including this compound . In preclinical safety studies, increased serum potassium levels were observed in normotensive animals at doses producing exposure comparable to the clinical therapeutic range . In clinical trials, hyperkalemia, defined as serum potassium >6.0 mmol/L, was reported with this compound. For instance, in one study, the incidence was 1.8% in the 40 mg this compound arm and 0.3% in the 80 mg arm, compared to 0.6% in the valsartan 320 mg arm . Another study reported hyperkalemia in 1.6% of patients treated with this compound . Concomitant use of potassium-sparing diuretics, potassium supplements, or salt substitutes containing potassium, or other medicinal products (e.g., heparin) may increase potassium levels, necessitating monitoring of serum potassium . Dual blockade of the RAAS (e.g., with ACE-inhibitors, ARBs, or aliskiren) is associated with a higher frequency of hyperkalemia .

Table 3: Incidence of Hyperkalemia (>6.0 mmol/L) in Clinical Trials

Treatment GroupIncidence of Hyperkalemia
This compound 40 mg1.8%
This compound 80 mg0.3%
Valsartan 320 mg0.6%
This compound (general, in another study)1.6%

Angioedema (Low Incidence)

Angioedema is a rare but serious adverse reaction associated with angiotensin II receptor antagonists, including this compound. In clinical studies, angioedema has been reported as a rare adverse reaction . If intestinal angioedema is diagnosed, this compound should be discontinued (B1498344) .

Effects on Cardiac Repolarization (QT/QTc Interval)

Thorough QT/QTc studies have been conducted to assess the potential of azilsartan to prolong the QT/QTc interval in healthy subjects. There was no evidence of QT/QTc prolongation observed at a dose of 320 mg of this compound, which is a dose well above the recommended therapeutic range .

Drug Drug Interactions and Disease Interactions

Interactions with Other Antihypertensive Agents

The co-administration of azilsartan (B1666440) medoxomil with other antihypertensive agents can lead to varied clinical outcomes, from enhanced blood pressure reduction to increased risks of adverse events.

Dual blockade of the Renin-Angiotensin-Aldosterone System (RAAS), involving the combined use of angiotensin-converting enzyme (ACE) inhibitors, other angiotensin II receptor blockers, or direct renin inhibitors like aliskiren (B1664508), is generally not recommended. This is due to a higher frequency of adverse events such as hypotension, hyperkalemia, and decreased renal function, including acute renal failure, compared to monotherapy . Specifically, the concomitant use of azilsartan medoxomil with aliskiren-containing products is contraindicated in patients with diabetes mellitus or renal impairment (Glomerular Filtration Rate < 60 mL/min/1.73 m²) . Coadministration with other ARBs like sparsentan (B1681978) is also contraindicated due to potential for increased toxicity via pharmacodynamic synergism .

Conversely, this compound can be effectively coadministered with certain other classes of antihypertensive medications to achieve additional blood pressure reductions. Studies have shown that co-administration with calcium channel blockers, such as amlodipine (B1666008), or thiazide-type diuretics, such as chlorthalidone (B1668885) and hydrochlorothiazide (B1673439), leads to further reductions in blood pressure compared to monotherapy . When coadministered with diuretics, dose-dependent adverse events like dizziness, hypotension, and serum creatinine (B1669602) elevations may be more frequent compared to this compound alone, while hypokalemia may be less frequent than with diuretic monotherapy .

Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX-2 Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors (e.g., celecoxib) and non-selective NSAIDs (e.g., acetylsalicylic acid > 3 g/day , ibuprofen, diclofenac, meloxicam, tolmetin), can attenuate the antihypertensive effect of this compound . This attenuation is thought to occur due to NSAID-induced inhibition of renal prostaglandin (B15479496) synthesis, which can lead to unopposed pressor activity and fluid retention .

Furthermore, the concomitant use of NSAIDs and angiotensin II receptor antagonists, including this compound, may result in a deterioration of renal function, potentially leading to acute renal failure . This risk is particularly elevated in elderly patients, those who are volume-depleted (e.g., due to diuretic therapy), or individuals with pre-existing compromised renal function . Given these risks, periodic monitoring of blood pressure and renal function is recommended during prolonged co-administration of this compound with NSAIDs . However, this interaction is generally not expected with low-dose acetylsalicylic acid or intermittent short-term administration of NSAIDs .

Interactions with Cytochrome P450 Enzymes (CYP2C9, CYP3A4/5, CYP2C8, CYP2B6)

This compound is a prodrug that is rapidly and extensively hydrolyzed to its active metabolite, azilsartan, by esterases in the gastrointestinal tract and/or during drug absorption . In vitro studies suggest that interactions based on esterase inhibition are unlikely .

Regarding cytochrome P450 (CYP) enzymes, clinical studies have reported no clinically significant drug interactions when this compound or azilsartan were given with standard CYP probe substrates. These include caffeine (B1668208) (for CYP1A2), tolbutamide (B1681337) (for CYP2C9), dextromethorphan (B48470) (for CYP2D6), and midazolam (for CYP3A4) . While azilsartan clearance was observed to be reduced when coadministered with fluconazole (B54011) (a known CYP2C9 inhibitor), no such effect was noted with ketoconazole (B1673606) (a CYP3A4/5 inhibitor) . Additionally, in vitro data indicated a potential for drug-drug interactions with CYP2C8 substrates. However, given that this compound is largely hydrolyzed pre-systemically to azilsartan, and CYP2C8 expression in the gastrointestinal tract is minimal, a significant first-pass interaction mediated by CYP2C8 is not anticipated .

Other Clinically Significant Interactions

Beyond antihypertensive agents and NSAIDs, this compound can interact with various other medications.

Digoxin (B3395198): No clinically significant interactions have been reported between this compound and digoxin in clinical studies . However, there is a general consideration that ARBs may increase the risk or severity of hyperkalemia when combined with digoxin .

Warfarin: No clinically significant interactions have been observed between this compound and warfarin. Studies have shown that this compound does not affect the steady-state pharmacokinetics or pharmacodynamics of warfarin, which is metabolized by CYP2C9 and CYP1A2 .

Metformin (B114582): Clinically significant interactions between this compound and metformin have not been reported .

Amlodipine: As mentioned previously, no clinically significant interactions have been observed. Coadministration with amlodipine resulted in additional blood pressure reductions .

Lithium: Reversible increases in serum lithium concentrations and toxicity have been reported with the concomitant use of lithium and ACE inhibitors, and a similar effect may occur with angiotensin II receptor antagonists. Due to limited clinical experience with this combination, coadministration is not recommended. If deemed necessary, careful monitoring of serum lithium levels is advised .

Potassium-Elevating Agents: Concomitant use of this compound with potassium-sparing diuretics (e.g., amiloride), potassium supplements, salt substitutes containing potassium, or other medicinal products that can increase potassium levels (e.g., heparin, voclosporin) may lead to hyperkalemia . Monitoring of serum potassium levels is therefore appropriate .

Antidiabetic Agents (e.g., Glyburide (B1671678), Pioglitazone (B448), Insulin): While no clinically significant interactions have been reported with glyburide or pioglitazone , the coadministration of ARBs with insulin (B600854) or other antidiabetic agents may necessitate dosage adjustment of insulin and increased glucose monitoring .

Tadalafil: Tadalafil may increase the hypotensive activities of azilsartan through pharmacodynamic synergism, leading to an increased risk of hypotension .

Disease-Specific Interactions

The efficacy and safety of this compound can be influenced by certain underlying disease states, requiring specific considerations.

Renal Impairment: As an inhibitor of the renin-angiotensin system (RAS), this compound can induce changes in renal function in susceptible individuals . In patients whose renal function is highly dependent on the activity of the RAAS (e.g., those with severe congestive heart failure, renal artery stenosis, or volume depletion), treatment with ARBs can be associated with acute hypotension, azotemia, oliguria, or, rarely, acute renal failure and death . While no dose adjustment is generally required for patients with mild or moderate renal impairment, patients with moderate to severe renal impairment are more prone to elevated serum creatinine values . Caution should be exercised in hypertensive patients with severe renal impairment and end-stage renal disease (ESRD), as there is limited clinical experience in these populations . It is important to note that hemodialysis does not effectively remove azilsartan from the systemic circulation . Table: Azilsartan Total Exposure (AUC) in Renal Impairment

Renal Impairment SeverityAzilsartan Total Exposure (AUC) Increase
Mild+30%
Moderate+25%
Severe+95%
End-Stage Renal Disease+5% (in dialysed patients)

Liver Disease: this compound has not been studied in patients with severe hepatic impairment, and its use is therefore not recommended in this patient group . For patients with mild to moderate hepatic impairment, there is limited experience, and close monitoring is recommended. In these patients, azilsartan exposure (AUC) was observed to increase by 1.3 to 1.6 fold . This is particularly relevant as the majority of azilsartan is eliminated via bile .

Diabetes Mellitus: The concomitant use of this compound with aliskiren-containing products is contraindicated in patients with diabetes mellitus, especially if they also have renal impairment (GFR < 60 mL/min/1.73 m²) . However, angiotensin II receptor blockers, including this compound, are often recommended for patients with hypertension complicated by diabetes . Clinical studies suggest that this compound does not increase the risk of adverse events in patients with hypertension and diabetes . Research indicates that this compound may offer benefits beyond blood pressure reduction, potentially improving insulin sensitivity . Concomitant use with insulin or other antidiabetic agents may necessitate adjustment of insulin dosage and increased glucose monitoring .

Heart Failure (Congestive Heart Failure - CHF): In patients with severe congestive heart failure, whose vascular tone and renal function are critically dependent on the activity of the RAAS, treatment with ARBs can be associated with acute hypotension, azotemia, oliguria, or, rarely, acute renal failure, myocardial ischemia, and death . This compound should be initiated cautiously in these patients, particularly if they exhibit volume and/or sodium depletion .

Angioedema: The use of angiotensin II receptor antagonists, including this compound, is contraindicated in patients with a history of angioedema related to previous ACE inhibitor or ARB therapy, or in individuals with hereditary angioedema . Patients with a history of angioedema unrelated to these drug classes may still be at an increased risk . Should signs or symptoms suggestive of angioedema (e.g., swelling of the face, extremities, eyes, lips, or tongue, or difficulty swallowing or breathing) occur, patients should be advised to report them immediately and discontinue the medication . Emergency therapy and/or measures to prevent airway obstruction may be required for severe cases involving the tongue, glottis, or larynx, and permanent discontinuation of this compound is necessary if angioedema develops in association with its therapy .

Future Research Directions and Unanswered Questions

Further Elucidation of Pleiotropic Effects and Underlying Mechanisms

Molecular and cellular studies suggest that azilsartan (B1666440) may have beneficial effects on cellular mechanisms related to cardiometabolic disease that extend beyond direct AT1 receptor blockade and blood pressure reduction . For instance, azilsartan enhanced adipogenesis and showed greater effects than valsartan (B143634) on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin in cultured 3T3-L1 preadipocytes . It also exhibited potent inhibition of vascular cell proliferation, even in cells lacking AT1 receptors . However, while preclinical research has established these pleiotropic effects, direct clinical data evidencing a beneficial role of azilsartan medoxomil in patients with metabolic disorders, beyond its antihypertensive effect, are still needed . Further clinical studies are necessary to assess and confirm these cardiometabolic benefits in human populations.

Efficacy and Safety in Specific and Underserved Patient Populations

While this compound has been studied in several patient populations, including those with type 2 diabetes, African American adults, and overweight/obese individuals, there remains a need for more extensive research in specific and underserved patient groups . For instance, although some studies have included patients with type 2 diabetes, a meta-analysis noted a relatively low number of such patients in the included trials, suggesting the need for more dedicated research in this cohort . Similarly, while the antihypertensive effect in black patients might be lower compared to non-black populations, a characteristic observed with other ARBs and ACE inhibitors, further studies are crucial to optimize treatment strategies and define specific dosage adjustments or combination therapies for this group .

Information on its use in children under 6 years of age is not yet established, and while data exist for children aged 6 to less than 18 years, a specific posology recommendation cannot be made based on current evidence . Long-term safety data beyond the duration of current trials are also required . Comprehensive studies are needed to evaluate the efficacy and safety profile of this compound across a wider spectrum of ages, ethnicities, and comorbidities, particularly in populations where hypertension management can be challenging, such as those with advanced renal impairment or specific cardiovascular conditions.

Real-World Evidence Studies and Registries

Much of the current evidence on this compound comes from controlled clinical trials. While these trials provide robust data on efficacy and safety under ideal conditions, real-world evidence (RWE) studies and registries are essential to understand the drug's performance in broader, more heterogeneous patient populations and typical clinical practice settings . RWE studies can capture long-term outcomes, adherence patterns, and the effectiveness of the drug when used in conjunction with other medications or in patients with multiple comorbidities not typically included in rigid trial designs.

The EARLY registry in Germany, for example, is a prospective, observational, multicenter registry that has documented this compound utilization patterns in the primary-care setting, providing insights into its use for approved indications and in accordance with product characteristics . Such registries can help evaluate blood pressure control and its impact on cardiovascular and renal events over extended periods in real-life scenarios, comparing this compound to other standard treatments like ACE inhibitors . Continued and expanded real-world evidence studies are vital to confirm the generalizability of trial findings, identify potential new benefits or challenges, and inform clinical guidelines based on broader patient experiences.

Studies on Vascular Stiffness and Nocturnal Blood Pressure Optimization

This compound has shown promising effects on arterial stiffness and the daily profile of peripheral and central arterial pressure . In patients with hypertension and metabolic syndrome, this compound therapy has been associated with improvements in arterial stiffness parameters, such as carotid-femoral pulse wave velocity (cfPWV), and favorable effects on diastolic function . For instance, a 6-month therapy with this compound in hypertensive patients with metabolic syndrome resulted in a decrease in cfPWV from 11.8 ± 3.1 m/sec to 8.4 ± 1.9 m/sec .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing synthetic impurities in Azilsartan medoxomil?

  • Methodology : Use a combination of 1H NMR, 13C NMR, MS, and IR spectroscopy to elucidate structural features of impurities (e.g., Compound 11 and 12 from synthesis intermediates). Confirm retention times via HPLC co-injection with the parent compound to distinguish impurities . Validate methods per ICH Q2B guidelines, ensuring specificity and accuracy for pharmaceutical quality control .

Q. How does this compound's pharmacokinetic profile compare to other angiotensin II receptor blockers (ARBs)?

  • Methodology : Conduct bioavailability studies in animal models (e.g., rats, dogs) using plasma concentration-time profiling. This compound, a prodrug, hydrolyzes to azilsartan with ~60% bioavailability and a 12-hour half-life, enabling once-daily dosing. Compare with olmesartan via ambulatory blood pressure monitoring (ABPM) in clinical trials to demonstrate superior 24-hour efficacy .

Q. What experimental models validate the antihypertensive efficacy of this compound?

  • Methodology : Use spontaneously hypertensive rats (SHRs) and renal hypertensive dogs to assess dose-dependent BP reduction. Measure systolic/diastolic BP via telemetry or tail-cuff methods. Clinical trials in humans should employ randomized, double-blind designs comparing this compound (40–80 mg/day) against placebo or active comparators (e.g., olmesartan) with ABPM as the primary endpoint .

Q. How are stability-indicating methods developed for this compound in combination therapies?

  • Methodology : Employ RP-HPLC with UV detection (e.g., C18 column, acetonitrile-phosphate buffer mobile phase) to simultaneously quantify this compound and co-administered drugs like chlorthalidone or cilnidipine. Validate per ICH Q3A guidelines, testing specificity under stress conditions (heat, light, pH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between this compound and other ARBs?

  • Methodology : Conduct meta-analyses of phase III trials (e.g., Bakris et al., 2011) to quantify BP-lowering differences. Use covariate-adjusted models to account for variables like baseline BP, comorbidities, and renal function. Design head-to-head trials with non-inferiority/superiority endpoints , ensuring adequate power (>80%) and stratification by dose (e.g., Azilsartan 80 mg vs. olmesartan 40 mg) .

Q. What experimental designs optimize this compound formulations for enhanced bioavailability?

  • Methodology : Apply Central Composite Design (CCD) to nanoemulsion formulations. Optimize variables: oil phase (ethyl oleate), surfactant (Tween 80), and ultrasonication time. Evaluate outcomes (droplet size, drug release) using dynamic light scattering, TEM, and in vitro permeation studies (e.g., rat intestinal segments). A 2.1-fold increase in permeability was achieved vs. drug suspension .

Q. How should preclinical toxicity studies assess renal risks of this compound in renally impaired models?

  • Methodology : In 13-week rat studies , monitor serum creatinine, BUN, and histopathology (e.g., renal tubular dilation). Note that Azilsartan increases chlorthalidone exposure in combination therapy, exacerbating azotemia. Use hemodialysis models to confirm non-removability of azilsartan .

Q. What strategies validate the genotoxic potential of this compound's synthetic impurities?

  • Methodology : Perform Ames test, micronucleus assay, and chromosomal aberration tests on impurities (e.g., amidoxime derivatives). Reference ICH M7 guidelines to classify impurities as mutagenic/non-mutagenic. Establish permissible limits based on daily dose and exposure duration .

Q. How do researchers design trials to evaluate this compound in obese hypertensive populations?

  • Methodology : Conduct multicenter, observational studies (e.g., CONSTANT trial) with endpoints like BP reduction, adverse events (hypotension, dizziness), and compliance. Use mixed-effects models to adjust for BMI, renal function, and comorbidities. Real-world data showed 86.4% achieving target BP in obese patients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 57433788
CID 57433788
Azilsartan medoxomil
CID 57433788
CID 57433788
Azilsartan medoxomil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.